![molecular formula C7H10N2O2S B13828148 (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their significant potential in various fields, including drug discovery and material science .
Métodos De Preparación
The synthesis of (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one involves several steps, typically starting with the formation of the bicyclic core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the use of palladium-catalyzed reactions or photochemical transformations . Industrial production methods often scale up these reactions, optimizing for yield and purity through controlled reaction conditions and advanced purification techniques.
Análisis De Reacciones Químicas
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides. The major products formed depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Comparación Con Compuestos Similares
Similar compounds to (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one include other nitrogen-containing heterocycles like:
2-Azabicyclo[3.2.1]octane: Known for its applications in drug discovery.
Glutaminase Inhibitor, Compound 968: A cell-permeable inhibitor with significant biological activity.
Sulfur-containing heterocycles: These compounds share similar structural features and reactivity patterns. The uniqueness of this compound lies in its specific acetyl and thia substitutions, which confer distinct chemical and biological properties.
This detailed overview highlights the multifaceted nature of (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[321]octan-2-one, showcasing its importance in various scientific and industrial domains
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
(1R,5R)-8-acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C7H10N2O2S/c1-4(10)9-5-3-12-6(9)2-8-7(5)11/h5-6H,2-3H2,1H3,(H,8,11)/t5-,6+/m0/s1 |
Clave InChI |
PQCQVUYMNRHVOL-NTSWFWBYSA-N |
SMILES isomérico |
CC(=O)N1[C@H]2CNC(=O)[C@@H]1CS2 |
SMILES canónico |
CC(=O)N1C2CNC(=O)C1CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


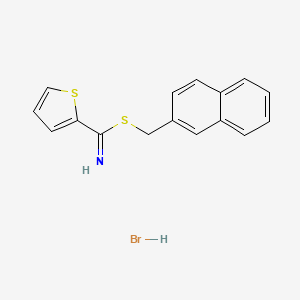

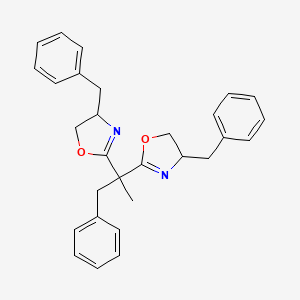
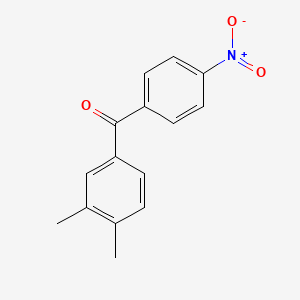
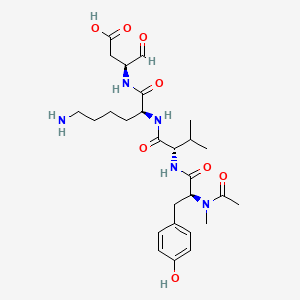
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
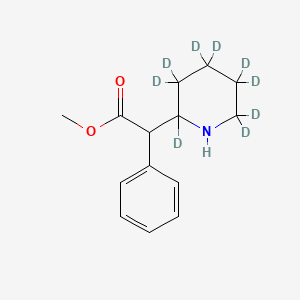
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)

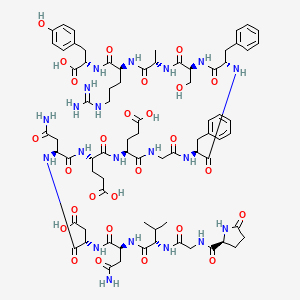
![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
